molecular formula C25H32OS2 B11110105 4-[Bis(5-methylthiophen-2-yl)methyl]-2,6-di-tert-butylphenol

4-[Bis(5-methylthiophen-2-yl)methyl]-2,6-di-tert-butylphenol

Cat. No.: B11110105
M. Wt: 412.7 g/mol
InChI Key: QCNYQGHQHXZULT-UHFFFAOYSA-N
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Description

4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL is a complex organic compound known for its unique structural properties It is characterized by the presence of two 5-methyl-2-thienyl groups attached to a central phenol ring, which is further substituted with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 2,6-di(tert-butyl)phenol with 5-methyl-2-thienylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the bis(5-methyl-2-thienyl)methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Introduction of halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the thienyl groups may interact with specific protein domains, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-DI(TERT-BUTYL)PHENOL: A simpler phenolic compound with antioxidant properties.

    5-METHYL-2-THIENYL METHANOL: A thienyl derivative used in organic synthesis.

    2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Known for its use as an antioxidant in various applications.

Uniqueness

4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL is unique due to its combination of phenolic and thienyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H32OS2

Molecular Weight

412.7 g/mol

IUPAC Name

4-[bis(5-methylthiophen-2-yl)methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C25H32OS2/c1-15-9-11-20(27-15)22(21-12-10-16(2)28-21)17-13-18(24(3,4)5)23(26)19(14-17)25(6,7)8/h9-14,22,26H,1-8H3

InChI Key

QCNYQGHQHXZULT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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